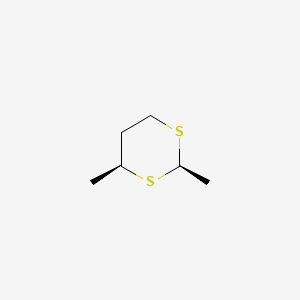
(2R,4S)-2,4-Dimethyl-1,3-dithiane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R,4S)-2,4-Dimethyl-1,3-dithiane is an organic compound that belongs to the class of dithianes. Dithianes are sulfur-containing heterocycles that are commonly used as protecting groups for carbonyl compounds in organic synthesis. The (2R,4S) configuration indicates the specific stereochemistry of the molecule, which can have significant implications for its reactivity and interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,4S)-2,4-Dimethyl-1,3-dithiane typically involves the reaction of a suitable dithiol with a carbonyl compound. One common method is the reaction of 2,4-pentanedione with 1,3-propanedithiol in the presence of an acid catalyst. The reaction proceeds through the formation of a dithiane intermediate, which is then isolated and purified.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
(2R,4S)-2,4-Dimethyl-1,3-dithiane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the dithiane to its corresponding dithiol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Dithiols.
Substitution: Various substituted dithianes.
Scientific Research Applications
(2R,4S)-2,4-Dimethyl-1,3-dithiane has several applications in scientific research:
Chemistry: Used as a protecting group for carbonyl compounds, facilitating the synthesis of complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and reactivity.
Industry: Utilized in the synthesis of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (2R,4S)-2,4-Dimethyl-1,3-dithiane involves its ability to act as a protecting group for carbonyl compounds. By forming a stable dithiane ring, it prevents unwanted reactions at the carbonyl site, allowing for selective transformations elsewhere in the molecule. The compound can be deprotected under mild conditions, regenerating the original carbonyl compound.
Comparison with Similar Compounds
Similar Compounds
1,3-Dithiane: A parent compound with similar protecting group properties but lacking the specific stereochemistry of (2R,4S)-2,4-Dimethyl-1,3-dithiane.
2,2-Dimethyl-1,3-dithiane: Another dithiane derivative with different substitution patterns.
Uniqueness
The (2R,4S) configuration of 2,4-Dimethyl-1,3-dithiane imparts unique stereochemical properties that can influence its reactivity and interactions with other molecules. This makes it a valuable tool in asymmetric synthesis and chiral resolution processes.
Properties
CAS No. |
24347-78-2 |
|---|---|
Molecular Formula |
C6H12S2 |
Molecular Weight |
148.3 g/mol |
IUPAC Name |
(2R,4S)-2,4-dimethyl-1,3-dithiane |
InChI |
InChI=1S/C6H12S2/c1-5-3-4-7-6(2)8-5/h5-6H,3-4H2,1-2H3/t5-,6+/m0/s1 |
InChI Key |
XRBWKNMCKYCXOI-NTSWFWBYSA-N |
Isomeric SMILES |
C[C@H]1CCS[C@H](S1)C |
Canonical SMILES |
CC1CCSC(S1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















